(2R)-2-ethynylpyrrolidine hydrochloride
Description
Significance of Chiral Building Blocks in Enantioselective Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are called enantiomers. In biological systems, such as the human body, receptors, enzymes, and other target molecules are themselves chiral. This means they often interact differently with each enantiomer of a drug or bioactive compound. One enantiomer might produce a desired therapeutic effect, while the other could be inactive or even cause harmful side effects.
This biological reality necessitates the production of single-enantiomer drugs, a task achieved through enantioselective synthesis. This field of chemistry focuses on methods that preferentially create one enantiomer over the other. Chiral building blocks are enantiomerically pure compounds that chemists use as starting materials to construct more complex chiral molecules. frontiersin.org By incorporating a pre-defined stereocenter from a chiral building block, chemists can ensure the final product has the correct three-dimensional structure. nih.gov The use of these blocks is a cornerstone strategy for achieving high levels of stereochemical control, which is crucial for improving the efficacy and safety of new medicines. frontiersin.org
The Pyrrolidine (B122466) Scaffold as a Privileged Structure in Chemical Design
Within the vast library of molecular architectures, certain structural motifs appear with remarkable frequency in biologically active compounds and approved drugs. These are known as "privileged structures" because they are recognized as versatile scaffolds capable of interacting with a variety of biological targets. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a quintessential example of such a scaffold. nih.govacs.org
The significance of the pyrrolidine ring stems from several key features:
Three-Dimensional Complexity : Unlike flat aromatic rings, the saturated sp³-hybridized carbon atoms of the pyrrolidine ring give it a non-planar, puckered conformation. nih.govnih.gov This three-dimensionality allows for a more precise and intricate exploration of the binding pockets of biological targets. nih.gov
Stereochemical Richness : The pyrrolidine ring can possess multiple stereocenters, leading to a variety of distinct stereoisomers. nih.gov This diversity allows chemists to fine-tune the spatial arrangement of substituents to optimize binding and biological activity. nih.govresearchgate.net
Proven Track Record : The pyrrolidine nucleus is found in numerous natural products and is a core component of many FDA-approved drugs, validating its utility in medicinal chemistry. frontiersin.orgnih.gov Its derivatives are known to exhibit a wide range of pharmacological activities. frontiersin.org
Synthetic Accessibility : The natural amino acid L-proline is a readily available and inexpensive chiral starting material that features a pyrrolidine ring, making it a common entry point for the synthesis of more complex pyrrolidine derivatives. mdpi.com
Overview of Ethynyl (B1212043) Moieties in Synthetic Methodologies
The ethynyl group (–C≡CH) is a simple yet powerful functional group in organic synthesis. Comprising a carbon-carbon triple bond, it serves as a highly versatile handle for molecular construction. Its linear geometry and high electron density confer unique reactivity.
One of the most prominent applications of the ethynyl group is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.gov This reaction allows for the efficient and specific joining of an alkyne-containing molecule with an azide-containing molecule to form a stable triazole ring. nih.gov This methodology is widely used in drug discovery, chemical biology, and materials science to link different molecular fragments. nih.govnih.gov
Beyond click chemistry, the ethynyl group is a valuable precursor for a variety of other functional groups. The triple bond can be hydrogenated to form double (alkene) or single (alkane) bonds, or it can participate in a wide range of addition and coupling reactions to build molecular complexity. acs.org Its presence in a molecule opens up a diverse set of synthetic possibilities for chemists to explore.
Contextualizing (2R)-2-Ethynylpyrrolidine Hydrochloride within Chiral Heterocyclic Chemistry
This compound represents the convergence of the three critical concepts discussed above. It is a molecule that simultaneously embodies a chiral building block, a privileged scaffold, and a reactive synthetic handle.
Chiral Building Block : The "(2R)" designation specifies the absolute stereochemistry at the second carbon of the pyrrolidine ring, meaning this compound is supplied as a single enantiomer. This makes it an ideal starting point for syntheses where control of stereochemistry is paramount. oup.com
Privileged Scaffold : The core of the molecule is the pyrrolidine ring, a structure well-established for its favorable properties in drug design and its presence in numerous bioactive compounds. frontiersin.orgnih.gov
Reactive Moiety : The ethynyl group at the 2-position provides a point for further chemical modification. It can be used in click reactions to attach the pyrrolidine scaffold to other molecules or can be transformed into other functional groups to build more complex derivatives.
In essence, this compound is a specialized reagent designed for efficiency and precision in multi-step synthesis. It provides chemists with a ready-made, stereochemically defined pyrrolidine core that can be readily incorporated into larger, more complex target molecules with significant potential in pharmaceutical and chemical research. The synthesis of such chiral pyrrolidine derivatives is a key focus in the development of new therapeutic agents. mdpi.comescholarship.org
Data Tables
Table 1: Chemical Properties of this compound This interactive table summarizes the key chemical identifiers and properties of the title compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2199141-10-9 |
| Molecular Formula | C₆H₁₀ClN |
| Molecular Weight | 131.6 g/mol |
| Chirality | (R)-configuration at C2 |
Data sourced from supplier information.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-ethynylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPYAASBKIGFSE-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 2r 2 Ethynylpyrrolidine Hydrochloride
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne, or ethynyl group, is the primary site of reactivity on the (2R)-2-ethynylpyrrolidine molecule, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Cadiot-Chodkiewicz)
The terminal C(sp)-H bond of the ethynyl group is readily activated by transition metal catalysts, enabling its participation in powerful cross-coupling reactions to form more complex molecular architectures.
Sonogashira Coupling: This reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgorganic-chemistry.org For (2R)-2-ethynylpyrrolidine, this reaction allows for the direct attachment of various aryl or vinyl substituents to the alkyne terminus. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com The key steps include the oxidative addition of the halide to the Pd(0) species, formation of a copper(I) acetylide from the terminal alkyne, transmetalation between the copper acetylide and the Pd(II)-halide complex, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com While effective, the use of a copper co-catalyst can sometimes lead to undesired homocoupling of the alkyne (Glaser coupling), prompting the development of copper-free Sonogashira protocols. wikipedia.org
Cadiot-Chodkiewicz Coupling: This reaction specifically synthesizes unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. rsc.orgwikipedia.org The process is catalyzed by a copper(I) salt in the presence of an amine base. synarchive.com The mechanism involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. wikipedia.orgalfa-chemistry.com This intermediate then reacts with the haloalkyne through a process of oxidative addition and reductive elimination to form the new C(sp)-C(sp) bond. wikipedia.org This method is highly valuable for creating conjugated diyne systems, which are important structures in materials science and natural product synthesis. rsc.org
Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira Coupling | (2R)-2-Ethynylpyrrolidine + Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkyne |
| Cadiot-Chodkiewicz Coupling | (2R)-2-Ethynylpyrrolidine + 1-Haloalkyne | Cu(I) salt, Amine base | Unsymmetrical 1,3-Diyne |
Cycloaddition Reactions (e.g., Click Chemistry, [4+2] Cycloadditions)
The ethynyl group can act as a 2π-electron component in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of "click chemistry". organic-chemistry.org This reaction is exceptionally efficient for uniting a terminal alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgrsc.org The reaction is known for its high yields, mild reaction conditions (often performed in aqueous media), and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov The ethynyl group of (2R)-2-ethynylpyrrolidine makes it an ideal substrate for CuAAC, enabling its conjugation to biomolecules, polymers, or other molecular probes that have been functionalized with an azide group. nih.gov
[4+2] Cycloadditions: Commonly known as the Diels-Alder reaction, this process involves the combination of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. libretexts.org The ethynyl group of (2R)-2-ethynylpyrrolidine can serve as a dienophile in these reactions. libretexts.orgnih.gov The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups. The reaction is a concerted process, meaning the new sigma bonds are formed simultaneously, which allows for a high degree of stereochemical control. researchgate.netlibretexts.org This method provides a powerful route to complex cyclic and polycyclic structures containing the pyrrolidine (B122466) moiety. nih.govnih.gov
Hydration and Hydroamination Reactions
The ethynyl triple bond can undergo addition reactions with water (hydration) or amines (hydroamination) to yield carbonyl compounds or enamines/imines, respectively.
Hydration: The hydration of terminal alkynes typically occurs in the presence of an acid catalyst, often with the addition of a mercury(II) salt to increase the reaction rate. The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone derivative of the pyrrolidine.
Hydroamination: The addition of an N-H bond across the alkyne triple bond, or hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. This transformation can be catalyzed by various transition metals, including gold, platinum, and ruthenium, as well as by strong bases. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.
Transformations Involving the Pyrrolidine Nitrogen
The secondary amine within the pyrrolidine ring is a nucleophilic center that can be readily functionalized through various reactions. To participate in these reactions, the (2R)-2-ethynylpyrrolidine hydrochloride must first be treated with a base to deprotonate the ammonium (B1175870) salt and generate the free amine.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkylating agent. This allows for the introduction of a wide variety of alkyl substituents onto the pyrrolidine ring.
N-Acylation: N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride. This reaction is typically rapid and high-yielding, forming a stable N-acylpyrrolidine derivative (an amide). This functionalization is often used to introduce specific chemical groups or to modify the electronic properties of the nitrogen atom.
Formation of Amides and Sulfonamides
Amides: Beyond the use of highly reactive acylating agents, amides can be formed directly from carboxylic acids using coupling reagents. This is one of the most common reactions in medicinal chemistry. nih.gov The pyrrolidine nitrogen acts as the nucleophile, attacking the activated carboxylic acid to form a stable amide bond. nih.gov
Sulfonamides: The pyrrolidine nitrogen can react with sulfonyl chlorides in the presence of a base to form sulfonamides. nih.gov Sulfonamides are important functional groups in medicinal chemistry, often used as bioisosteres for amides due to their similar geometry but different electronic and hydrogen-bonding properties. nih.gov This transformation provides a route to a diverse range of derivatives with potential biological applications.
Table 2: Overview of Pyrrolidine Nitrogen Transformations
| Reaction Type | Reactant | Reagent | Functional Group Formed |
|---|---|---|---|
| N-Alkylation | (2R)-2-Ethynylpyrrolidine (free amine) | Alkyl Halide | Tertiary Amine |
| N-Acylation | (2R)-2-Ethynylpyrrolidine (free amine) | Acid Chloride / Anhydride | Amide |
| Amide Formation | (2R)-2-Ethynylpyrrolidine (free amine) | Carboxylic Acid + Coupling Agent | Amide |
| Sulfonamide Formation | (2R)-2-Ethynylpyrrolidine (free amine) | Sulfonyl Chloride | Sulfonamide |
Applications in Asymmetric Organic Synthesis
(2R)-2-Ethynylpyrrolidine Hydrochloride as a Chiral Building Block
The inherent chirality and bifunctional nature—a secondary amine and a terminal alkyne—of this compound make it an important starting material for the synthesis of more elaborate molecules. The pyrrolidine (B122466) ring provides a robust and stereochemically defined scaffold, while the ethynyl (B1212043) group serves as a versatile handle for a variety of chemical transformations.
The defined (R)-stereochemistry at the C2 position of the pyrrolidine ring allows for the stereocontrolled introduction of new chiral centers, guiding the formation of specific diastereomers. The terminal alkyne is particularly useful in carbon-carbon bond-forming reactions, enabling the extension of the molecular framework.
One of the most powerful methods utilizing terminal alkynes is the Sonogashira coupling , a cross-coupling reaction that joins a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, allows for the direct attachment of aryl or vinyl groups to the pyrrolidine scaffold via the ethynyl linker. libretexts.org This method is instrumental in building complex architectures with predictable stereochemistry, as the core chirality of the pyrrolidine ring influences the spatial arrangement of the newly introduced substituents. Such strategies have been applied to the synthesis of complex natural products and pharmaceutical agents, including nicotinic receptor agonists like Altinicline. wikipedia.org
The iterative assembly of polypropionates, which are key structural motifs in many polyketide natural products, often relies on chiral building blocks to control the stereochemistry. utar.edu.my Pyrrolidine-based auxiliaries have been successfully employed in these syntheses, demonstrating the utility of the pyrrolidine scaffold in programming the stereochemical outcome of complex molecule construction. utar.edu.my
The ethynyl group of (2R)-2-ethynylpyrrolidine is an ideal functional group for participating in cycloaddition reactions to form new heterocyclic rings. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), often catalyzed by copper(I) in a process widely known as "click chemistry". organic-chemistry.orgwikipedia.org
This reaction is exceptionally efficient and regioselective, yielding almost exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgmdpi.com By reacting (2R)-2-ethynylpyrrolidine with various organic azides (R-N₃), a library of novel chiral pyrrolidinyl-triazole compounds can be synthesized. nih.gov The resulting triazole ring is a stable, aromatic heterocycle that can act as a rigid linker or a pharmacophore in its own right. nih.gov This methodology provides a straightforward route to complex chiral heterocyclic scaffolds that are important in medicinal chemistry and materials science. mdpi.comresearchgate.netrsc.org
| Reaction Type | Reactants | Product Scaffold | Key Features |
| Azide-Alkyne Cycloaddition (Click Chemistry) | (2R)-2-Ethynylpyrrolidine, Organic Azide (R-N₃) | (R)-2-(1H-1,2,3-triazol-4-yl)pyrrolidine | High yield, high regioselectivity, mild conditions. organic-chemistry.orgwikipedia.org |
| Sonogashira Coupling | (2R)-2-Ethynylpyrrolidine, Aryl/Vinyl Halide (R-X) | (R)-2-(Arylethynyl)pyrrolidine | Forms C(sp)-C(sp²) bonds, extends molecular framework. organic-chemistry.orgwikipedia.org |
Role in the Design and Synthesis of Bioactive Molecules Non Clinical Focus
Utilization as a Chiral Scaffold in Bioactive Compound Design
The rigid, chiral framework of (2R)-2-ethynylpyrrolidine hydrochloride makes it an exemplary scaffold for the design of novel bioactive compounds. A chiral scaffold provides a defined three-dimensional orientation for the attachment of various functional groups, which is crucial for specific interactions with biological targets. The pyrrolidine (B122466) ring system is a common motif in many natural products and pharmaceuticals, and the (R)-configuration at the 2-position of this compound offers a specific stereochemical foundation for building enantiomerically pure molecules.
The ethynyl (B1212043) group at the C2 position is particularly noteworthy as it serves as a versatile handle for a variety of chemical transformations, most prominently the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are themselves considered valuable pharmacophores in medicinal chemistry due to their ability to engage in hydrogen bonding and dipole interactions. The combination of the chiral pyrrolidine scaffold and the versatile ethynyl group enables the construction of libraries of diverse compounds for biological screening.
For instance, the pyrrolidine scaffold is a key component in a variety of bioactive compounds, including those with potential anticancer and antimicrobial activities. nih.gov The defined stereochemistry of (2R)-2-ethynylpyrrolidine ensures that the resulting molecules are of a specific enantiomeric form, which is often critical for their biological activity and to minimize potential off-target effects.
| Scaffold Type | Key Structural Feature | Application in Bioactive Molecule Synthesis | Potential Therapeutic Area |
|---|---|---|---|
| (2R)-2-Ethynylpyrrolidine | (R)-Chirality, Terminal Alkyne | Synthesis of triazole-linked compounds via click chemistry | Anticancer, Antimicrobial nih.govmdpi.com |
| Substituted Pyrrolidines | Varied substitution patterns | Development of enzyme inhibitors and receptor modulators | Various, including neurodegenerative diseases and infectious diseases researchgate.net |
Precursor to Structurally Diverse Heterocyclic Analogs for Research
The chemical reactivity of the ethynyl group in this compound makes it an ideal starting material for the synthesis of a wide array of structurally diverse heterocyclic analogs for research purposes. Beyond the aforementioned click chemistry, the terminal alkyne can participate in various other organic reactions, including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and various cyclization reactions. These transformations allow for the introduction of a multitude of substituents and the construction of complex ring systems.
A significant application is the synthesis of triazole-tethered pyrrolidine libraries. nih.gov These libraries, containing a variety of substitutions on the triazole ring, can be screened for inhibitory activity against different enzymes. For example, such libraries have been investigated for their potential as inhibitors of endothelin-converting enzyme (ECE-1), a zinc metalloprotease. nih.gov The pyrrolidine core provides a fixed anchor point, while the diversity is generated through the modification of the triazole moiety, which can be readily achieved by reacting the ethynylpyrrolidine precursor with a range of organic azides.
The ability to generate a large number of analogs from a single, stereochemically defined precursor is a powerful tool in medicinal chemistry for the exploration of chemical space and the identification of lead compounds.
Impact on the Stereochemical Purity of Synthesized Bioactive Molecules
The use of enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis, ensuring the production of single-enantiomer drugs. This compound, with its defined (R)-stereocenter, plays a crucial role in maintaining the stereochemical integrity of the final bioactive molecules. By starting with a chirally pure building block, chemists can avoid the often difficult and costly separation of enantiomers at later stages of a synthesis.
The stereocenter at the C2 position of the pyrrolidine ring directs the spatial arrangement of the substituents, which can have a profound impact on the biological activity of the synthesized molecule. In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The synthesis of chirally pure compounds from chiral precursors like this compound is therefore essential for developing safer and more effective medicines. nih.gov
The retention of stereochemical purity throughout a reaction sequence is a critical consideration. The robustness of the pyrrolidine ring and the specific reaction conditions employed are key factors in preventing racemization or epimerization at the chiral center.
| Aspect | Description | Relevance of this compound |
|---|---|---|
| Biological Activity | Often, only one enantiomer exhibits the desired therapeutic effect. | Provides a specific (R)-configuration as a starting point. |
| Safety Profile | The other enantiomer can be inactive, less active, or cause adverse effects. | Reduces the risk of off-target effects associated with the unwanted enantiomer. |
| Synthetic Efficiency | Avoids costly and complex chiral separation or resolution steps. | Simplifies the synthetic route to enantiomerically pure compounds. |
Investigation of Structure-Activity Relationships through Scaffold Modification
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. The (2R)-2-ethynylpyrrolidine scaffold provides an excellent platform for conducting such investigations.
The pyrrolidine ring itself can be modified at various positions, for instance, by introducing substituents on the nitrogen atom or at other positions on the ring. However, the most versatile point of modification is the ethynyl group. Through reactions like the CuAAC, a vast array of different groups can be appended to the scaffold via the resulting triazole linker. mdpi.com This allows for a systematic exploration of how changes in the size, shape, and electronic properties of the appended group affect the compound's interaction with its biological target.
For example, in the development of enzyme inhibitors, different substituents can be introduced to probe the binding pocket of the enzyme. By analyzing the activity of the resulting analogs, researchers can build a detailed understanding of the key interactions required for potent inhibition. This knowledge can then be used to design more effective and selective inhibitors. The systematic modification of the (2R)-2-ethynylpyrrolidine scaffold is a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov
Advanced Analytical Methodologies for Stereochemical and Structural Characterization
Spectroscopic Techniques for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a crucial measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org While a racemic mixture has an ee of 0%, a completely pure single enantiomer has an ee of 100%. wikipedia.org
Spectroscopic methods are pivotal for determining the enantiomeric excess of a chiral compound. While standard spectroscopic techniques like infrared (IR) spectroscopy yield identical spectra for both enantiomers of a molecule, specialized spectroscopic approaches can be employed for chiral discrimination. spark904.nl
One common method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or chiral solvating agents. These agents interact with the enantiomers to form transient diastereomeric complexes, which can result in distinguishable chemical shifts in the NMR spectrum for the R- and S-enantiomers. The relative integration of these distinct signals allows for the direct calculation of the enantiomeric ratio and thus the enantiomeric excess.
Another approach is through luminescence spectroscopy , where differences in the luminescence properties between racemic and chirally pure crystalline compounds can be used to determine the enantiomeric excess. rsc.org Although specific data for (2R)-2-ethynylpyrrolidine hydrochloride is not detailed in the provided research, these principles are broadly applicable for its enantiomeric purity assessment.
Table 1: Methods for Enantiomeric Excess (ee) Calculation
| Formula | Description | Example |
| ee (%) = |[R] - [S]| / ([R] + [S]) x 100 | The enantiomeric excess is the absolute difference in the concentration (or mole fraction) of the two enantiomers, expressed as a percentage of the total amount. | A mixture with 80% (R)-isomer and 20% (S)-isomer has an ee of 60%. youtube.com |
| ee (%) = (Optical Purity) x 100 | Historically, ee was determined by comparing the specific rotation of a mixture to that of the pure enantiomer. This is now less common due to the advent of more direct methods like chiral chromatography. | A sample with an observed specific rotation that is 50% of the maximum specific rotation for the pure enantiomer has an optical purity and an ee of 50%. masterorganicchemistry.com |
Advanced Spectroscopic Methods for Structural Elucidation (beyond basic identification)
Beyond confirming the basic molecular formula and functional groups, advanced spectroscopic methods are essential for the detailed elucidation of a molecule's three-dimensional structure and the specific arrangement of atoms at the chiral center.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of complex molecules, including pyrrolidine (B122466) derivatives. nih.govnih.gov One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbon atoms.
For unambiguous assignment and stereochemical determination, two-dimensional (2D) NMR techniques are employed:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the molecule, helping to trace the connectivity of the carbon skeleton. nih.govresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially in complex alkaloids. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.
For (2R)-2-ethynylpyrrolidine, these techniques would confirm the connectivity of the pyrrolidine ring and the ethynyl (B1212043) substituent at the C2 position. Specific chemical shift differences and nuclear Overhauser effects could provide evidence for the relative orientation of the substituents on the chiral pyrrolidine ring. researchgate.net
Table 2: Representative NMR Data for Pyrrolidine-Based Structures
| Technique | Nucleus | Typical Chemical Shift (ppm) for Pyrrolidine Ring | Information Provided |
| ¹H NMR | ¹H | 1.5 - 4.0 | Chemical environment of protons, multiplicity reveals neighboring protons. |
| ¹³C NMR | ¹³C | 20 - 70 | Chemical environment of carbon atoms in the ring skeleton. nih.gov |
| COSY | ¹H-¹H | N/A | Reveals J-coupling between adjacent protons, establishing connectivity. nih.govresearchgate.net |
| HMBC | ¹H-¹³C | N/A | Shows long-range (2-3 bond) correlations, linking molecular fragments. nih.gov |
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing definitive information about its absolute configuration (AC). spark904.nl
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the difference in absorption of left and right circularly polarized IR light by a chiral molecule. nih.gov While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign. nih.govresearchgate.net To determine the absolute configuration of a molecule like (2R)-2-ethynylpyrrolidine, its experimental VCD spectrum is compared to a theoretically predicted spectrum. americanlaboratory.com This prediction is generated through quantum mechanical calculations, typically using Density Functional Theory (DFT), for one of the enantiomers (e.g., the R-enantiomer). nih.govnih.gov A match between the experimental and calculated spectra confirms the absolute configuration of the sample. americanlaboratory.com VCD is a powerful tool for determining the AC of molecules in solution, without the need for crystallization. nih.gov
Electronic Circular Dichroism (ECD) is a similar technique based on UV-Visible spectroscopy that measures the differential absorption of circularly polarized light by chromophores. researchgate.net It is particularly useful for molecules containing UV-active groups. The absolute configuration is assigned by comparing the experimental ECD spectrum with the one predicted by theoretical calculations. nih.gov
Chromatographic Techniques for Chiral Separation and Purity Assessment
Chromatographic methods are indispensable for separating enantiomers and assessing the chiral purity of pharmaceutical compounds. csfarmacie.cz
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used technique for the analytical and preparative separation of enantiomers. researchgate.netscilit.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net According to the "three-point interaction" model, effective chiral recognition requires at least three simultaneous points of interaction between the analyte and the CSP. csfarmacie.cz
A variety of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak®) being particularly effective for a wide range of racemic drugs. nih.govtsijournals.com The development of a chiral HPLC method involves optimizing the mobile phase (a mixture of solvents like n-heptane and ethanol, often with additives like diethylamine) and other parameters such as flow rate and column temperature to achieve baseline separation of the enantiomers. nih.govtsijournals.com This allows for the accurate quantification of each enantiomer to determine the enantiomeric purity of the sample. nih.govnih.gov
Capillary Electrophoresis (CE) , particularly electrokinetic chromatography using chiral selectors like cyclodextrins, also serves as a powerful technique for separating stereoisomers. nih.gov
Table 3: Typical Parameters for Chiral HPLC Method Development
| Parameter | Description | Common Settings/Options |
| Column (CSP) | The stationary phase that enables chiral recognition. | Polysaccharide-based (e.g., Chiralpak AD-H), Pirkle-type, cyclodextrin-based. nih.govtsijournals.com |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: Heptane/Ethanol/Diethylamine. tsijournals.com Reversed Phase: Acetonitrile/Methanol/Buffers. nih.gov |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.5 mL/min for analytical HPLC. tsijournals.comnih.gov |
| Temperature | Column temperature can affect separation efficiency and retention time. | Often controlled between 20-40°C. tsijournals.com |
| Detector | The device used to detect the analytes as they elute from the column. | UV-Vis Detector (set to a wavelength of maximum absorbance). nih.govtsijournals.com |
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray Crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute stereochemistry of its chiral centers. nih.govresearchgate.net
The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecules diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed 3D electron density map of the molecule can be constructed, revealing the exact position of each atom. nih.gov
For a salt like this compound, the crystal structure would not only confirm the (R)-configuration at the C2 position of the pyrrolidine ring but also show the spatial arrangement of the pyrrolidine cation relative to the chloride anion. nih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonds, which dictate how the molecules are packed together in the crystal lattice. nih.govnih.gov This technique provides definitive proof of the molecule's absolute configuration and conformation in the solid state. nih.govresearchgate.net
Table 4: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). nih.gov |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c). nih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal lattice. |
| Z | The number of molecules per unit cell. nih.gov |
| Final R indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Absolute Structure Parameter | A value that confirms the assignment of the absolute configuration (Flack parameter). |
Theoretical and Computational Studies of 2r 2 Ethynylpyrrolidine Hydrochloride and Its Derivatives
Conformational Analysis and Molecular Dynamics Simulations
No specific conformational analysis or molecular dynamics (MD) simulation studies for (2R)-2-ethynylpyrrolidine hydrochloride are available in the reviewed literature. Such studies would be essential to understand the puckering of the pyrrolidine (B122466) ring, the preferred orientation of the ethynyl (B1212043) group, and the dynamic behavior of the molecule in different environments. MD simulations, in particular, could offer insights into the stability of different conformers and the influence of the hydrochloride salt on its structure and interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
There are no published DFT calculations detailing the electronic structure and reactivity of this compound. DFT studies on related pyrrolidinone derivatives have been used to calculate properties like highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. researchgate.net For the target molecule, such calculations would illuminate the electron distribution, molecular orbital energies, and electrostatic potential, providing a basis for predicting its chemical behavior.
Computational Studies of Reaction Pathways and Transition States
Computational investigations into the reaction pathways and transition states involving this compound are not present in the current body of scientific literature. Studies on other pyrrolidine syntheses have shown the power of computational chemistry to model reaction mechanisms and calculate the energy barriers for different steps. rsc.orgnih.govnih.gov For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as click chemistry, due to the presence of the ethynyl group.
Prediction of Stereochemical Outcomes in Asymmetric Reactions
While general computational methods for predicting stereochemical outcomes in asymmetric reactions exist, such as the Artificial Force Induced Reaction (AFIR) method, they have not been specifically applied to reactions involving this compound in published research. chemeurope.comhokudai.ac.jp The stereoselective synthesis of substituted pyrrolidines is an active area of research, and computational studies are sometimes used to rationalize the observed diastereoselectivity in cycloaddition reactions leading to different pyrrolidine structures. acs.org However, specific predictive models for this compound are not available.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes
A significant trend in the synthesis of chiral pyrrolidines is the move towards more environmentally benign processes. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. nih.gov A promising frontier is the use of biocatalysis, which leverages enzymes to perform highly selective chemical transformations.
Recent breakthroughs include the engineering of cytochrome P411 enzymes for the biocatalytic construction of chiral pyrrolidines. acs.orgnih.gov Through directed evolution, researchers have developed enzyme variants capable of catalyzing the intramolecular amination of C(sp³)–H bonds in organic azides to form pyrrolidine (B122466) rings with high efficiency and excellent enantioselectivity. acs.orgnih.gov This enzymatic approach offers a sustainable alternative to traditional metal-based catalysis, operating under mild conditions in aqueous media. acs.org
| Synthetic Route | Key Features | Advantages | Reference Example |
| Traditional Synthesis | Often relies on multi-step sequences from chiral pool starting materials like proline or employs metal catalysts. | Well-established and versatile. | Synthesis from 2,3-O-iso-propylidene-D-erythronolactol. nih.gov |
| Biocatalytic Synthesis | Utilizes engineered enzymes (e.g., cytochrome P411 variants) for intramolecular C-H amination. | Environmentally friendly (avoids metals), high enantioselectivity, mild reaction conditions. | P411-PYS-5149 variant for pyrrolidine synthesis. acs.orgnih.gov |
| Organocatalysis | Employs small organic molecules (often pyrrolidine-based) to catalyze reactions, avoiding metals. | Green, enantioselective, and can be reused. nih.gov | Proline and its derivatives in aldol reactions. nih.govmdpi.com |
Exploration of Novel Catalytic Applications
The pyrrolidine motif is central to a vast number of organocatalysts that promote chemical reactions with high enantioselectivity. nih.gov Research is continuously aimed at expanding the utility of these catalysts to new and more challenging transformations. The focus is on modifying the basic pyrrolidine structure to optimize efficiency and adapt the catalyst to less reactive or more complex substrates. nih.gov For instance, derivatives of (2R)-2-ethynylpyrrolidine can serve as privileged scaffolds for developing new organocatalysts for reactions such as asymmetric Michael additions and aldol reactions. nih.gov The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve desired reactivity and selectivity. mdpi.com
Integration into Flow Chemistry Systems for Enhanced Synthesis
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for producing chemical compounds, including active pharmaceutical ingredients (APIs). nih.govflinders.edu.aunih.gov This approach offers significant advantages over traditional batch processing, including enhanced safety when handling hazardous reagents, improved heat transfer and mixing, and greater scalability. flinders.edu.aunih.gov
| Flow System Component | Function | Benefit in Pyrrolidine Synthesis |
| Syringe Pumps | Precisely introduce reagents into the system. | Accurate control over stoichiometry and reaction conditions. |
| Reactor Coils | Provide residence time for the reaction to occur, often with controlled heating or cooling. | Enables rapid optimization of temperature; allows for superheating of solvents safely. nih.gov |
| Static Mixers | Ensure homogeneous mixing of reagent streams. | Improves reaction rates and consistency. flinders.edu.au |
| Back Pressure Regulator (BPR) | Maintains pressure to allow for heating solvents above their boiling points. | Enables higher reaction temperatures and faster reaction times. nih.gov |
| In-line Purification | Packed columns (scavengers) or liquid-liquid separators remove impurities or byproducts. | Eliminates the need for intermediate work-up and isolation, streamlining the process. flinders.edu.au |
Expanding the Scope of Derivatization for New Molecular Entities
The functional groups on the pyrrolidine ring, such as the ethynyl (B1212043) group in (2R)-2-ethynylpyrrolidine, provide valuable handles for chemical modification. Expanding the derivatization of this core structure is a key strategy for discovering new molecular entities with unique properties. researchgate.net By reacting the ethynyl group or modifying other positions on the ring, a diverse library of compounds can be generated. These new derivatives can be screened for various applications, including as novel organocatalysts, chiral ligands for metal-based catalysis, or as building blocks for APIs. nih.govresearchgate.net For example, prolinamides, which are derivatives of the related compound proline, have been synthesized and successfully used in large-scale aldol reactions. mdpi.com
Computational Design of Pyrrolidine-Based Chiral Catalysts and Ligands
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new catalysts. mdpi.com Methods such as Density Functional Theory (DFT) allow researchers to model the structure of pyrrolidine-based catalysts and predict their performance in chemical reactions. mdpi.com These computational approaches provide deep insights into reaction mechanisms and the origins of enantioselectivity, guiding the rational design of more effective catalysts. acs.org For instance, DFT calculations can help determine the optimal distance and orientation of functional groups on the pyrrolidine ring to achieve maximum catalytic activity. nih.gov This synergy between computational prediction and experimental validation streamlines the development process, reducing the time and resources required to identify superior catalysts. mdpi.com
Q & A
Q. What are the established synthetic routes for (2R)-2-ethynylpyrrolidine hydrochloride, and how is enantiomeric purity ensured during synthesis?
Methodological Answer: Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or resolution of racemic mixtures using chiral auxiliaries. For example, chiral ligands like BINAP or phosphine-oxazoline complexes can direct stereochemistry during catalytic hydrogenation of propargylamine intermediates . Post-synthesis, enantiomeric purity is validated via chiral HPLC (e.g., using Chiralpak® columns with polar mobile phases) or -NMR analysis with chiral shift reagents (e.g., Eu(hfc)) to resolve enantiomers. Purity thresholds (>95%) are confirmed via integration of diagnostic peaks .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : and NMR (DO or CDCl) identify the ethynyl proton (δ ~2.5–3.5 ppm) and pyrrolidine ring protons (δ ~1.8–3.0 ppm).
- IR : A sharp peak at ~2100 cm confirms the ethynyl C≡C stretch.
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 158.6 (free base) and adducts (e.g., [M+Na]).
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess chemical purity, while chiral columns verify enantiomeric excess .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure (Category 4 acute toxicity per EU-GHS) .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.
- Waste Disposal : Neutralize aqueous solutions with dilute HCl before disposal; solid waste should be stored in sealed containers for incineration .
Advanced Research Questions
Q. How can racemization be minimized during derivatization of this compound in nucleophilic reactions?
Methodological Answer: Racemization risks increase under basic or high-temperature conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct reactions at ≤0°C in aprotic solvents (e.g., THF or DCM).
- Acidic Buffers : Use mild acids (e.g., AcOH) to protonate the amine, reducing nucleophilic attack on the chiral center.
- Kinetic Monitoring : Track enantiomeric ratio via inline chiral HPLC to abort reactions if racemization exceeds 5% .
Q. How should researchers resolve contradictory kinetic data in reactions involving this compound as a catalyst or intermediate?
Methodological Answer:
- Control Variables : Isolate temperature, solvent polarity, and catalyst loading effects using a factorial design of experiments (DoE).
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of outliers.
- Mechanistic Probes : Use isotopic labeling (e.g., or ) to trace reaction pathways and identify side reactions .
Q. What computational models predict the reactivity of this compound in organocatalytic applications?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states and activation energies for ethynyl group participation in click reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility using AMBER or GROMACS.
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
